7H-pyrrolo[2,3-c]pyridazin-4-ol
Overview
Description
7H-pyrrolo[2,3-c]pyridazin-4-ol: is a heterocyclic compound that contains both pyrrole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of appropriate precursors under specific conditions.
Multi-step Synthesis: Another method involves a multi-step synthesis starting from pyridazine derivatives.
Industrial Production Methods: Industrial production methods for 7H-pyrrolo[2,3-c]pyridazin-4-ol are not well-documented in the literature. the scalability of the above synthetic routes can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7H-pyrrolo[2,3-c]pyridazin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridazine ring, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridazinone derivatives, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry: 7H-pyrrolo[2,3-c]pyridazin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. It serves as a core structure in the development of kinase inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications. Its derivatives are explored for their potential use in creating new materials with unique properties .
Mechanism of Action
The mechanism of action of 7H-pyrrolo[2,3-c]pyridazin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Pyrrolo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms, which affects its chemical reactivity and biological properties.
Uniqueness: 7H-pyrrolo[2,3-c]pyridazin-4-ol is unique due to its specific arrangement of nitrogen atoms and the presence of both pyrrole and pyridazine rings. This unique structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-c]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-8-9-6-4(5)1-2-7-6/h1-3H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJJFOGIBOIKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304980 | |
Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269822-97-0 | |
Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-c]pyridazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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